(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide
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Overview
Description
(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetracyclic framework and the presence of an iodide ion, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetracyclic core, followed by the introduction of the methyl and aza groups. The final step involves the addition of the iodide ion under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;chloride
- (1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;bromide
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which imparts distinct chemical and physical properties
Properties
CAS No. |
42883-77-2 |
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Molecular Formula |
C16H29IN2 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide |
InChI |
InChI=1S/C16H29N2.HI/c1-18-9-5-3-7-16(18)13-10-14(12-18)15-6-2-4-8-17(15)11-13;/h13-16H,2-12H2,1H3;1H/q+1;/p-1/t13-,14+,15+,16+,18?;/m0./s1 |
InChI Key |
HZNFGFYEEBJPHI-SZSZINKJSA-M |
Isomeric SMILES |
C[N+]12CCCC[C@@H]1[C@H]3C[C@H](C2)[C@H]4CCCCN4C3.[I-] |
Canonical SMILES |
C[N+]12CCCCC1C3CC(C2)C4CCCCN4C3.[I-] |
Origin of Product |
United States |
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